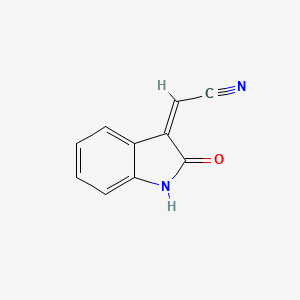

2-(2-Oxoindolin-3-ylidene)acetonitrile

Beschreibung

Historical Context and Evolution of Research on Oxoindolin-3-ylidene Derivatives

The oxindole (B195798) scaffold has a rich history, being a core component of many natural and synthetic compounds with a wide array of biological activities. mdpi.com Historically, the synthesis of 3-alkenyl-2-oxindoles, the class to which 2-(2-oxoindolin-3-ylidene)acetonitrile belongs, often relied on traditional methods such as the aldol (B89426) condensation of oxindoles or Wittig reactions involving isatins. mdpi.com While foundational, these methods frequently suffered from poor selectivity, presenting a significant challenge for chemists. mdpi.com

The evolution of synthetic chemistry has brought forth more sophisticated and selective methodologies. Over the past decade, significant advancements have been made through the development of intramolecular metallocatalyzed cyclizations, which allow for the precise formation of the C2–C3 or C3–C3a bonds of the 3-alkenyl-indolin-2-one structure. mdpi.com This progression signifies a continuous effort to refine the synthesis of these valuable compounds, aiming for greater efficiency, selectivity, and diversity.

Significance of this compound as a Synthetic Scaffold

Alkylidene oxindoles, including this compound, are highly valued as functional moieties and versatile building blocks in both pharmaceutical and synthetic chemistry. researchgate.net Their importance stems from their role as "privileged scaffolds," structures that can interact with a variety of biological targets, and as adaptable starting materials for creating more intricate molecules. mdpi.com

The unique structural features of these compounds, particularly the electron-withdrawing cyano group on the exocyclic double bond, make them excellent Michael acceptors. rsc.org This reactivity is fundamental to their utility, allowing them to participate in a wide range of chemical transformations for the construction of potential bioactive molecules. rsc.org For instance, they serve as key intermediates in the synthesis of complex heterocyclic systems like spirooxindoles. mdpi.com

Current Research Landscape and Future Directions for this compound

Current research continues to build upon the foundational knowledge of this scaffold, expanding its synthetic applications and exploring novel functionalities. The focus remains on developing new synthetic routes and leveraging the compound's reactivity to access diverse and complex molecular architectures with potential applications in various scientific fields.

The versatility of the this compound scaffold is evident in its application in various complex organic syntheses. It is a key reactant in cycloaddition reactions, such as the hetero-Diels–Alder reaction with 2-aza-3-silyloxy-butadienes, which yields original piperidinoyl spirooxindoles with high efficiency and enantioselectivity. mdpi.com

Recent research has further broadened its synthetic utility. For example, 2-oxoindoline-3-ylidene derivatives have been successfully used in reactions with acetylenic esters and triphenylphosphine (B44618) or triphenyl phosphite (B83602) to create novel and stable organophosphorus compounds, including phosphorus ylides and phosphonate (B1237965) esters, under mild conditions. nih.gov This highlights the scaffold's ability to serve as a core for generating previously inaccessible chemical structures. nih.gov The development of efficient, one-pot synthetic protocols continues to be an area of active investigation, aiming to streamline the production of these valuable molecules. mdpi.com

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Hetero-Diels–Alder | Alkylidene oxindoles, 2-Aza-3-silyloxy-butadienes | Piperidinoyl spirooxindoles | Provides access to complex spirocyclic systems with high enantioselectivity. mdpi.com |

| Multi-component Reaction | 2-Oxoindoline-3-ylidene derivatives, Acetylenic esters, Triphenylphosphine/Triphenyl phosphite | Phosphorus ylides, Phosphonate esters | Creates novel organophosphorus compounds with potential biological activity. nih.gov |

| Knoevenagel Condensation | Isatins, Malononitrile (B47326) | 2-(2-Oxoindolin-3-ylidene)malononitriles | Common method for synthesizing derivatives with Michael acceptor properties. rsc.org |

| One-Pot Cascade Reaction | ortho-Nitroacetophenones, Aromatic aldehydes, KCN | (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles | Streamlined and efficient synthesis from simple precursors. mdpi.comnih.gov |

Beyond its traditional role in medicinal chemistry, the this compound framework is finding new applications in materials science and chemical sensing. Researchers have developed novel 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles that function as colorimetric probes for metal ions. acs.orgnih.gov These compounds exhibit a distinct color change upon chelating with specific ions like Zn²⁺, allowing for their visual detection. acs.org One such probe demonstrated a limit of detection of 0.43 μM, highlighting its sensitivity. nih.gov This opens up possibilities for their use in environmental monitoring and biochemical analysis.

Furthermore, the electrochemical properties of related derivatives are being explored. Studies on dicyano 2-(2-oxoindolin-3-ylidene) malononitrile derivatives using cyclic voltammetry have revealed well-defined, diffusion-controlled redox behaviors. rsc.org This investigation into their electrochemical characteristics suggests potential future applications in the development of novel electronic materials and sensors. rsc.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19611-77-9 |

|---|---|

Molekularformel |

C10H6N2O |

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

(2Z)-2-(2-oxo-1H-indol-3-ylidene)acetonitrile |

InChI |

InChI=1S/C10H6N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)/b8-5- |

InChI-Schlüssel |

YLSUPMWMHFXGHW-YVMONPNESA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)/C(=C/C#N)/C(=O)N2 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC#N)C(=O)N2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 2 Oxoindolin 3 Ylidene Acetonitrile and Its Derivatives

Classical Condensation Approaches

Traditional methods for the synthesis of 2-(2-oxoindolin-3-ylidene)acetonitrile predominantly rely on condensation reactions that form the exocyclic double bond at the C3 position of the oxindole (B195798) ring.

Knoevenagel Condensation with Isatin (B1672199) Derivatives

The Knoevenagel condensation is a cornerstone in the synthesis of this compound. This reaction involves the condensation of an isatin derivative with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetate, followed by dehydration. organic-chemistry.orglibretexts.org

A variety of catalytic systems have been developed to facilitate the Knoevenagel condensation of isatins, often with the goal of improving yields, reducing reaction times, and employing more environmentally benign conditions. Molecular iodine has been demonstrated as an effective catalyst for the rapid condensation of isatins with malononitrile, offering high yields and operational simplicity. organic-chemistry.org Other notable catalytic systems include zinc oxide nanorods (ZnO-NR), which can be used under solvent-free conditions at room temperature and are recyclable. organic-chemistry.org

Heterogeneous catalysts, such as sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H), have also been successfully employed. wikipedia.orgnih.gov These catalysts are effective in aqueous media, promoting the reaction to give excellent yields in short reaction times. wikipedia.orgnih.gov The use of water as a solvent in the presence of piperidinium (B107235) acetate (B1210297) is another efficient and environmentally friendly approach. libretexts.org Mechanochemical methods, such as ball milling, have also been explored for this transformation, sometimes even in the absence of a catalyst. organic-chemistry.org

A selection of catalytic systems and their reported efficiencies are presented below:

| Catalyst | Solvent | Temperature | Time | Yield (%) |

| Molecular Iodine | - | Room Temp | - | Excellent |

| ZnO Nanorods | Solvent-free | Room Temp | - | Good to Excellent |

| SBA-Pr-SO3H | Water | - | Short | Excellent |

| Piperidinium Acetate | Water | 100°C | 30 min | - |

| None (Grinding) | Water | Room Temp | 15 min | - |

This table is generated based on available research data and is for illustrative purposes.

The choice of solvent can significantly influence the kinetics and outcome of the Knoevenagel condensation. While solvent-free conditions have been successfully applied, particularly with catalysts like ZnO nanorods, various solvents have been investigated to optimize the reaction. organic-chemistry.orgwikipedia.org Ethanol, methanol, and DMSO have been commonly used in these condensations. wikipedia.org The use of water as a solvent is particularly advantageous from a green chemistry perspective and has been shown to be effective, especially when paired with appropriate catalysts like SBA-Pr-SO3H or piperidinium acetate. libretexts.orgwikipedia.orgnih.gov Optimization of reaction conditions often involves screening different catalysts and solvents to achieve the highest yield and purity of the desired this compound derivative.

Wittig Reaction Strategies for Oxoindolin-3-ylidene Formation

The Wittig reaction provides an alternative and powerful method for the formation of alkenes from carbonyl compounds. In the context of this compound synthesis, this involves the reaction of an isatin derivative with a suitable phosphorus ylide. The reaction of isatin derivatives with α-carbonyltriphenylphosphoranes can lead to the formation of the desired isatin ylidene compounds. nih.gov However, the outcome of the Wittig reaction with isatins can be complex. In some instances, the reaction may preferentially occur at the lactam carbonyl group (C2 position) rather than the desired C3 ketone, leading to 2-ylidene-substituted derivatives. nih.gov

The choice of the phosphorus ylide is crucial. For instance, the reaction of isatin with a phosphorus ylide containing an electron-withdrawing carboxycarbonyl fragment has been reported to involve the lactam carbonyl. nih.gov In contrast, other phosphoranes can react at the C3 position to yield the target oxoindolin-3-ylidene structure. The reaction often proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

Novel and Diversified Synthetic Routes

Beyond classical condensation methods, innovative synthetic strategies have been developed to access this compound and its derivatives, often providing access to unique substitution patterns.

Transformations Involving Dithiazole Ring Systems

A novel synthetic approach involves the ring-opening of 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives. nih.gov These dithiazole precursors can be synthesized from the condensation of 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt). masterorganicchemistry.com The subsequent reaction of these dithiazole derivatives with a nucleophile, such as triphenylphosphine, can induce a ring-opening and rearrangement to afford substituted this compound derivatives. nih.gov This methodology has been specifically utilized to synthesize derivatives bearing a sulfur atom directly attached to the exocyclic double bond, such as 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles. nih.gov

The general transformation can be summarized as follows:

| Starting Material | Reagent | Product |

| 3-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one | Triphenylphosphine | This compound derivative |

This table illustrates a specific novel synthetic transformation.

This approach highlights the utility of heterocyclic ring transformations in accessing complex molecular architectures that may be challenging to obtain through more conventional routes.

Cyanide-Mediated Cascade Reactions

A highly efficient and expeditious approach for synthesizing this compound derivatives involves a cyanide-mediated cascade reaction. nih.govresearchgate.net This methodology typically begins with ortho-nitroacetophenones and aromatic aldehydes, leveraging the unique reactivity of the cyanide ion to trigger a series of transformations leading to the desired product. nih.govmdpi.com

Aldol (B89426) Condensation/Michael Addition Cascade Mechanisms

The mechanistic pathway of this cascade transformation is a prime example of reaction efficiency. nih.gov It commences with a base-assisted aldol condensation between an ortho-nitroacetophenone and an aldehyde to form an intermediate ortho-nitrochalcone. nih.govresearchgate.net Potassium cyanide (KCN) can itself act as the base to catalyze this initial step. nih.gov

Following the formation of the chalcone (B49325), a crucial Michael-type conjugate addition of the cyanide anion to the α,β-unsaturated system occurs. nih.govresearchgate.net This addition is the trigger for a subsequent and unusual intramolecular reductive cyclization, mechanistically related to the Baeyer–Drewson reaction, which ultimately yields the 2-(3-oxoindolin-2-ylidene)acetonitrile scaffold. nih.govresearchgate.netmdpi.com The entire sequence showcases a sophisticated cascade where the initial nucleophilic addition initiates a cyclization and reduction process. nih.gov

One-Pot Synthesis Protocols

To enhance synthetic efficiency, protocols have been developed that combine the formation of the chalcone precursor and the subsequent cyanide-mediated cyclization into a single, one-pot operation. mdpi.comresearchgate.net This streamlined approach avoids the isolation of intermediates, saving time and resources. mdpi.com

In a typical procedure, an ortho-nitroacetophenone, an aromatic aldehyde, and potassium cyanide are refluxed in a solvent like methanol. nih.govmdpi.com After the initial starting materials are consumed, the reaction is acidified (e.g., with acetic acid) and reflux is continued to complete the cyclization. nih.govmdpi.com This one-pot method has demonstrated good tolerance for a variety of substituents on the aromatic aldehyde, including electron-donating and electron-withdrawing groups. mdpi.com

Table 1: Examples of (E)-2-Aryl-2-(3-oxoindolin-2-ylidene)acetonitriles Synthesized via One-Pot Cyanide-Mediated Cascade Reaction nih.govmdpi.com

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde | (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 87% |

| 2 | 4-Methylbenzaldehyde | (E)-2-(3-oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | 72% |

| 3 | 4-(tert-butyl)benzaldehyde | (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 89% |

| 4 | 3,4,5-Trimethoxybenzaldehyde | (E)-2-(3-oxoindolin-2-ylidene)-2-(3,4,5-trimethoxyphenyl)acetonitrile | 86% |

| 5 | Benzo[d] mdpi.comacs.orgdioxole-5-carbaldehyde | (E)-2-(benzo[d] mdpi.comacs.orgdioxol-5-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 69% |

Oxidative Cyclization Methodologies

An alternative and more general synthetic route involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.orgnih.gov This method provides an efficient pathway to the target compounds and addresses some limitations of the reductive cyclization of nitro-precursors, notably by allowing access to N-substituted derivatives. acs.orgnih.govacs.org

Table 2: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives via Oxidative Cyclization acs.org

| Entry | Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile | 85% |

Electro-organic Synthesis Approaches

Reflecting a move towards more sustainable and green chemistry, electro-organic synthesis has been applied to the production of this compound derivatives. rsc.orgrsc.org Specifically, an electrochemical, molecular iodine-promoted domino reaction has been developed for the synthesis of dicyano-2-(2-oxoindolin-3-ylidene)malononitriles from readily available isatins and malononitrile. rsc.orgresearchgate.net

This method is notable for its mild reaction conditions, operating at room temperature with a constant low current density. researchgate.net The electro-organic approach offers several advantages, including high atom economy, by-product-free formation, and simple operational setup and product isolation. rsc.orgresearchgate.net This strategy stands as a viable alternative for constructing the oxoindolin-3-ylidene core in related biologically important molecules. rsc.org

Diastereoselective Synthesis of this compound Isomers

The exocyclic double bond in this compound allows for the existence of E/Z stereoisomers. The control of this stereochemistry is a critical aspect of its synthesis, as different isomers can possess distinct physical, chemical, and biological properties.

Control of E/Z Stereochemistry

Significant control over the E/Z stereochemistry has been achieved in several synthetic protocols. The one-pot, cyanide-mediated cascade reaction involving ortho-nitroacetophenones and aldehydes demonstrates high stereoselectivity, predominantly affording the (E)-isomer. mdpi.com The formation of the (E)-isomer in this reaction has been unambiguously confirmed by single-crystal X-ray diffraction analysis. mdpi.com

Despite the high selectivity of certain methods, both (E) and (Z) isomers of the parent compound, this compound, can be synthesized and have been characterized separately by NMR spectroscopy. mdpi.com This indicates that while thermodynamic or kinetic factors in specific reactions favor one isomer, conditions can be modulated or other synthetic routes can be employed to access the alternative stereoisomer. For instance, the reaction of isatins with hetarylacetonitriles has been reported to yield (Z)-isomers. nih.gov The ability to selectively synthesize or isolate these distinct isomers is crucial for detailed structure-activity relationship studies.

Influence of Catalysts and Reaction Parameters on Diastereoselectivity

The exocyclic double bond in this compound allows for the existence of (E) and (Z) diastereomers. The control of diastereoselectivity is a critical aspect of its synthesis, ensuring the formation of the desired isomer. This is significantly influenced by the chosen catalyst and reaction parameters such as solvent, temperature, and reagents.

In the synthesis of related heterocyclic systems, chiral phosphoric acids (CPAs) have been shown to be excellent catalysts for controlling stereoselectivity. For instance, in the formal [3+2] cycloaddition reaction between azoalkenes and vinylindoles, various CPA catalysts were examined. nih.gov The effectiveness of the catalyst was directly related to its structure, with a SiPh₃-derived CPA providing superior yield, enantioselectivity, and diastereoselectivity compared to others. nih.gov Screening of solvents also played a crucial role, with chloroform (B151607) being identified as the optimal medium for the reaction. nih.gov This highlights a general principle where the catalyst's steric and electronic properties, in conjunction with the reaction environment, dictate the stereochemical outcome.

A highly diastereoselective one-pot synthesis for (E)-2-aryl-2-(3-oxoindolin-2-ylidene)acetonitriles has been developed, which proceeds through a base-assisted aldol reaction, hydrocyanation, and reductive cyclization. nih.govmdpi.com The optimization of reaction conditions was key to achieving high selectivity for the (E)-isomer. nih.gov The reaction involved treating a 2'-nitroacetophenone (B117912) and a benzaldehyde (B42025) with potassium cyanide (KCN) in a methanol/water mixture, followed by the addition of acetic acid. nih.gov

The parameters optimized for this reaction demonstrate the sensitivity of the synthesis to specific conditions. Potassium cyanide serves as both a base for the initial aldol condensation and as the nucleophilic cyanide source. nih.gov The choice of acid added in the second step was also found to be important, with acetic acid providing better results than stronger acids like phosphoric acid or formic acid, which led to the formation of unidentified side products. researchgate.net The reaction conditions were fine-tuned to produce the (E)-isomer almost exclusively, showcasing how precise control of parameters can lead to high diastereoselectivity. nih.govresearchgate.net

In other synthetic approaches, such as a dithiazole ring-opening reaction using triphenylphosphine, it was observed that the (E) isomers of 5-substituted this compound derivatives were the predominant products. mdpi.com The stereochemistry of these products was unambiguously determined using ¹H-NMR and by comparison with literature data. mdpi.com

Table 1: Optimization of Reaction Conditions for the Synthesis of (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile

| Entry | KCN (equiv.) | Solvent (MeOH:H₂O) | Acid (equiv.) | Yield (%) |

| 1 | 1.0 | 1000:65 | AcOH (1.25) | 70 |

| 2 | 1.5 | 1000:98 | AcOH (1.88) | 88 |

| 3 | 2.0 | 1000:130 | AcOH (2.50) | 95 (87 isolated) |

| 4 | 2.5 | 1000:163 | AcOH (3.13) | 95 |

| 5 | 2.0 | 1000:130 | H₃PO₄ (2.50) | Side products |

| 6 | 2.0 | 1000:130 | HCOOH (2.50) | Side products |

| Data sourced from studies on one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. nih.govresearchgate.net |

Synthesis of Substituted this compound Derivatives

Various synthetic routes have been developed to access derivatives of this compound with substituents on the oxindole core or on the exocyclic carbon, leading to a diverse range of chemical structures.

One highly efficient, one-pot method allows for the synthesis of a wide array of (E)-2-aryl-2-(3-oxoindolin-2-ylidene)acetonitriles. mdpi.com This approach begins with the reaction of various 2'-nitroacetophenones and substituted benzaldehydes. nih.gov The process involves a base-assisted aldol reaction followed by hydrocyanation and a reductive cyclization cascade. nih.govresearchgate.net This methodology has been successfully applied to produce derivatives with a range of electron-donating and electron-withdrawing groups on the aryl substituent. mdpi.com

Another versatile method involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel's salt. mdpi.comresearchgate.net In this strategy, C5-substituted 2-oxindoles are reacted with Appel's salt to yield (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one intermediates. mdpi.com Subsequent treatment of these intermediates with triphenylphosphine triggers a dithiazole ring-opening reaction, affording the desired substituted this compound derivatives. mdpi.com This route has been used to prepare 5-bromo, 5-chloro, and 5-nitro substituted analogs. mdpi.com

Table 2: Synthesis of Substituted this compound Derivatives via Dithiazole Ring-Opening

| Oxindole Substituent (R) | Product | Yield (%) |

| H | This compound | 88 |

| 5-Br | 2-(5-Bromo-2-oxoindolin-3-ylidene)acetonitrile | 68 |

| 5-Cl | 2-(5-Chloro-2-oxoindolin-3-ylidene)acetonitrile | 27 |

| 5-NO₂ | 2-(5-Nitro-2-oxoindolin-3-ylidene)acetonitrile | 56 |

| Data sourced from the synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. mdpi.com |

A distinct one-pot approach has been developed for the synthesis of 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This method involves the in situ formation of an imidoylchloride by treating a substituted isatin with phosphorus pentachloride in hot benzene. nih.gov A solution of a hetarylacetonitrile is then added, leading to a condensation reaction that produces the final product. nih.gov This strategy provides access to derivatives bearing heterocyclic moieties such as benzothiazole (B30560) and benzoxazole. nih.gov

Furthermore, substituted (2-oxoindolin-3-ylidene)acetonitriles can be prepared from the Knoevenagel condensation products of isatins and cyanoacetic acid. nih.gov These intermediates, which are polyfunctional 2-oxindoles, can then be subjected to further reactions to yield a variety of derivatives. nih.govresearchgate.net

Table 3: Examples of Synthesized Substituted this compound Derivatives

| Method | Starting Materials | Substituent Group | Reference |

| One-Pot Aldol/Cyclization | 2'-Nitroacetophenone, 4-Methoxybenzaldehyde | 4-Methoxyphenyl | nih.gov |

| One-Pot Aldol/Cyclization | 2'-Nitroacetophenone, 4-Chlorobenzaldehyde | 4-Chlorophenyl | nih.gov |

| One-Pot Aldol/Cyclization | 2'-Nitroacetophenone, Benzo[d] mdpi.comresearchgate.netdioxole-5-carbaldehyde | Benzo[d] mdpi.comresearchgate.netdioxol-5-yl | mdpi.com |

| Imidoylchloride Condensation | 5-Methylisatin, 2-(Benzo[d]thiazol-2-yl)acetonitrile | 5-Methyl, Benzothiazol-2-yl | nih.gov |

Mechanistic Investigations of Reactions Involving 2 2 Oxoindolin 3 Ylidene Acetonitrile

Elucidation of Reaction Pathways in Condensation Reactions

The primary and most common route for the synthesis of 2-(2-Oxoindolin-3-ylidene)acetonitrile and its derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an isatin (B1672199) (or a substituted isatin) with an active methylene (B1212753) compound, in this case, malononitrile (B47326).

An alternative and highly efficient one-pot approach for the synthesis of related (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed, which proceeds through a different mechanistic pathway. nih.gov This method involves a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones with aromatic aldehydes, followed by hydrocyanation. This sequence triggers an unusual reductive cyclization that is mechanistically related to the Baeyer–Drewson reaction, ultimately yielding the oxoindolin-ylidene scaffold. nih.gov The proposed mechanism for this cascade transformation begins with a cyanide-induced aldol condensation, followed by a Michael-type conjugate addition of the cyanide anion to the intermediate chalcone (B49325), which then initiates the reductive cyclization. nih.gov

Understanding Michael Acceptor Properties and Reactivity

The defining feature of this compound is the electron-deficient exocyclic double bond, a result of the conjugation between the carbonyl group of the oxindole (B195798) ring and the electron-withdrawing nitrile group. This arrangement makes the β-carbon of the α,β-unsaturated system highly electrophilic and susceptible to nucleophilic attack, classifying the compound as a Michael acceptor. masterorganicchemistry.comwikipedia.org

In a Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.orglibretexts.org The mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final 1,4-addition product. libretexts.org While the synthesis of the scaffold can involve a Michael addition of cyanide to a chalcone precursor, the reactivity of the final this compound product as a Michael acceptor is fundamental to its use in synthesizing more complex molecules, such as in cascade reactions where a Michael addition is the initial step. rsc.org

The reactivity of the Michael acceptor can be fine-tuned by substituents on the oxindole ring. Electron-withdrawing groups on the aromatic ring of the isatin core can enhance the electrophilicity of the β-carbon, making the compound more reactive towards Michael donors. Conversely, electron-donating groups can decrease its reactivity.

Mechanisms of Heterocyclic Ring Formation Utilizing the Oxoindolin-3-ylidene Scaffold

The oxoindolin-3-ylidene scaffold is a versatile platform for the construction of complex, multi-ring heterocyclic systems, particularly spirooxindoles. One of the key reaction types employed for this purpose is the 1,3-dipolar cycloaddition. researchgate.net

In this reaction, the exocyclic C=C bond of a 2-(2-oxoindolin-3-ylidene)acetate derivative acts as the dipolarophile. It reacts with a 1,3-dipole, such as a nitrone, to form a five-membered heterocyclic ring. mdpi.comchesci.com This cycloaddition is a concerted pericyclic reaction that proceeds through a (π4s + π2s) cycloaddition mechanism, analogous to the Diels-Alder reaction. chesci.com The reaction between 2-(2-oxoindolin-3-ylidene)acetates and functionalized nitrones has been shown to proceed with good selectivity to furnish novel, highly functionalized 5-spiroisoxazolidines. mdpi.comresearchgate.net A notable characteristic of these reactions is their reversibility, which allows for thermodynamic control over the diastereoselectivity of the cycloaddition. mdpi.com

The oxoindolin-ylidene scaffold can also be utilized in multi-component reactions to build spiro-heterocycles. For instance, the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid has been developed to synthesize novel spiro[dihydropyridine-oxindole] derivatives. The proposed mechanism involves the initial condensation of isatin with cyclopentane-1,3-dione to form an adduct, which then dehydrates to a reactive carbonium ion intermediate. This intermediate can then react with the arylamine, followed by intramolecular cyclization and dehydration to yield the final spiro product. beilstein-journals.org

Role of Catalysis in Reaction Mechanisms

Catalysis plays a crucial role in both the synthesis of this compound and its subsequent transformations. The choice of catalyst can significantly influence reaction rates, yields, and selectivity.

In the Knoevenagel condensation for the synthesis of the title compound, basic catalysts are commonly employed. Piperidine (B6355638) is a frequently used catalyst for this transformation. tandfonline.com Its role can be twofold. It can act as a simple Brønsted base, deprotonating the malononitrile to generate the nucleophilic carbanion. nih.gov Alternatively, particularly with aldehyde substrates, it can react with the carbonyl group to form an intermediate iminium ion. acs.orgorganic-chemistry.orgnih.gov This iminium ion is more electrophilic than the original carbonyl group, thus activating the substrate towards nucleophilic attack by the enolate of the active methylene compound. researchgate.net The catalytic cycle is completed by the elimination of the piperidine molecule. nih.gov

Acid catalysts are also utilized in reactions involving this scaffold. For instance, sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H) has been reported as an efficient and environmentally benign heterogeneous catalyst for the Knoevenagel condensation of isatins with malononitrile in an aqueous medium. eurjchem.comresearchgate.net Lewis acids, such as Zn(OTf)2, are employed in catalyzing Michael/cyclization cascade reactions to form spirooxindole derivatives. rsc.org In the multi-component synthesis of spiro[dihydropyridine-oxindoles], acetic acid serves as the acidic medium that facilitates the formation of the key carbonium ion intermediate. beilstein-journals.org

The following table summarizes various catalytic systems used in reactions involving the this compound scaffold.

| Reaction Type | Catalyst/Reagent | Role of Catalyst/Reagent | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Piperidine | Acts as a Brønsted base to deprotonate malononitrile or forms a more electrophilic iminium ion with the isatin carbonyl. | tandfonline.comacs.org |

| Knoevenagel Condensation | Sulfonic acid-functionalized silica (SBA-Pr-SO3H) | Acts as a solid acid catalyst, likely activating the carbonyl group of isatin. | eurjchem.comresearchgate.net |

| One-pot Aldol/Cyclization | Potassium Cyanide (KCN) / Acetic Acid (AcOH) | KCN serves as a base for the initial aldol reaction and as a nucleophile (cyanide source). AcOH facilitates the final reductive cyclization and dehydration steps. | nih.gov |

| 1,3-Dipolar Cycloaddition | Thermal (no catalyst) | The reaction is thermally driven; however, Lewis acids can be used to alter selectivity in some cycloadditions. | mdpi.com |

| Multi-component Spiro-heterocycle Synthesis | Acetic Acid (AcOH) | Provides an acidic medium to promote condensation and the formation of a key carbonium ion intermediate. | beilstein-journals.org |

Structural Elucidation and Spectroscopic Analysis of 2 2 Oxoindolin 3 Ylidene Acetonitrile Compounds

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. For the 2-(2-oxoindolin-3-ylidene)acetonitrile framework, SC-XRD studies have unambiguously confirmed molecular structures and provided insights into their solid-state organization. mdpi.comacs.orgresearchgate.net

SC-XRD analysis has been crucial in confirming the stereochemistry of substituted this compound compounds. For instance, the structure of (E)-2-(5-fluoro-2-methylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile was unequivocally confirmed by single-crystal X-ray diffraction, revealing the (E)-configuration around the exocyclic double bond. mdpi.comresearchgate.net This stereochemistry is a common feature among this class of compounds.

Studies on related molecules, such as 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile, show that the molecule is nearly planar, with a root-mean-square deviation of 0.026 Å from the mean plane. researchgate.net This planarity arises from the delocalization of π-electrons across the oxoindoline core and the attached acetonitrile (B52724) group. The bond distances and angles within the molecules are generally in agreement with standard values for similar structures. researchgate.net

The arrangement of molecules within the crystal lattice is governed by various intermolecular forces. In the crystal structure of 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile, no classical directional interactions, such as strong hydrogen bonds, were detected. researchgate.net The crystal packing is instead stabilized by weaker, non-directional forces.

Crystallographic data provides the fundamental parameters of the crystal lattice. A representative example from a closely related compound, 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile, illustrates the type of data obtained from SC-XRD. researchgate.net The compound crystallizes in a monoclinic system with the space group P21/n. researchgate.net The specific parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal.

Table 1: Crystallographic Data for 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₂H₇N₃O |

| Formula Weight (g/mol) | 209.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9720 (14) |

| b (Å) | 9.929 (2) |

| c (Å) | 15.084 (3) |

| α (°) | 90 |

| β (°) | 100.25 (3) |

| γ (°) | 90 |

| Volume (ų) | 1026.1 (4) |

| Z (molecules/unit cell) | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide detailed information about the proton and carbon frameworks, respectively.

The ¹H NMR spectra of this compound derivatives provide characteristic signals for the protons of the indolinone ring system. rsc.org The aromatic protons typically appear in the range of δ 6.9–7.9 ppm. rsc.org The proton attached to the nitrogen atom of the indolinone ring (N-H) is typically observed as a singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding with the solvent (e.g., DMSO-d₆). mdpi.comku.edunih.gov

For the parent compound 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559), the N-H proton appears as a singlet at δ 11.21 ppm. rsc.org The aromatic protons are observed at δ 7.87 (d, J = 7.9 Hz, 1H), 7.55 (t, J = 8.0 Hz, 1H), 7.14 (t, J = 8.0 Hz, 1H), and 6.93 (d, J = 7.9 Hz, 1H) ppm. rsc.org Substituents on the aromatic ring or on the exocyclic carbon will influence the precise chemical shifts and coupling patterns of these protons. For example, in (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile, the N-H proton is at δ 10.42 ppm, and the aromatic signals are shifted accordingly. mdpi.comku.edu

Table 2: Representative ¹H NMR Data for this compound Derivatives (in DMSO-d₆)

| Compound | N-H (s, 1H) | Aromatic Protons (m) | Other Protons | Reference |

|---|---|---|---|---|

| (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile | 10.52 ppm | 7.72–7.48 ppm (7H) and 7.09–7.03 ppm (2H) | - | mdpi.comnih.gov |

| (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 10.42 ppm | 7.61 ppm (4H), 7.11 ppm (3H), 7.01 ppm (1H) | 3.84 ppm (s, 3H, OCH₃) | mdpi.comku.edu |

| (Z)-2-(3-oxoindolin-2-ylidene)-2-(thiophen-2-yl)acetonitrile | 10.39 ppm | 7.86-7.52 ppm (4H), 7.29-7.02 ppm (3H) | - | mdpi.comku.edu |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of 2-(2-oxoindolin-3-ylidene)malononitrile shows characteristic signals for the carbonyl carbon (C=O) at δ 163.8 ppm and the carbons of the nitrile groups at δ 111.7 and 111.6 ppm. rsc.org The exocyclic double bond carbons appear at δ 150.7 and 80.7 ppm, while the aromatic carbons resonate in the range of δ 113.1–146.5 ppm. rsc.org

Substitution on the indolinone ring or the phenyl ring leads to predictable shifts in the ¹³C NMR spectrum. For instance, in (E)-2-(3-oxoindolin-2-ylidene)-2-(3,4,5-trimethoxyphenyl)acetonitrile, the carbonyl carbon is observed at δ 184.1 ppm, and the nitrile carbon signal is at δ 117.9 ppm. ku.edu The presence of the methoxy (B1213986) groups is confirmed by signals at δ 60.1 and 56.0 ppm. ku.edu

Table 3: Representative ¹³C NMR Data for this compound Derivatives (in DMSO-d₆)

| Compound | C=O | CN | Aromatic/Olefinic Carbons | Other Carbons | Reference |

|---|---|---|---|---|---|

| 2-(2-oxoindolin-3-ylidene)malononitrile | 163.8 ppm | 111.7, 111.6 ppm | 150.7, 146.5, 137.9, 125.9, 123.0, 118.7, 113.1, 80.7 ppm | - | rsc.org |

| (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 184.2 ppm | 118.0 ppm | 152.5, 151.9, 142.2, 137.5, 129.3, 128.6, 126.3, 124.9, 121.4, 119.5, 112.8, 89.1 ppm | 34.7, 31.0 ppm (tert-butyl) | mdpi.com |

| (Z)-2-(3-oxoindolin-2-ylidene)-2-(thiophen-2-yl)acetonitrile | 184.0 ppm | 117.1 ppm | 152.1, 139.9, 137.3, 135.2, 129.43, 129.40, 129.1, 124.8, 121.9, 119.7, 113.3, 84.6 ppm | - | ku.edu |

Stereochemical Assignments through NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of the stereochemistry of this compound compounds, particularly for assigning the E and Z isomers that arise from the exocyclic double bond. The spatial arrangement of substituents relative to the oxindole (B195798) core significantly influences the chemical shifts of nearby protons.

In the case of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, the stereochemistry has been unambiguously confirmed through single-crystal X-ray diffraction for derivatives such as (E)-2-(5-fluoro-2-methylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile. mdpi.comnih.gov This confirmed structure serves as a reference for assigning the stereochemistry of related compounds based on their NMR spectra.

The ¹H NMR spectra of a series of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles show characteristic chemical shifts. For instance, the proton of the N-H group in the oxindole ring typically appears as a singlet at approximately δ 10.5 ppm. The aromatic protons of the oxindole and the aryl substituent exhibit complex multiplicity in the range of δ 7.0-8.0 ppm. mdpi.comnih.govub.edubldpharm.comnih.gov

Similarly, the ¹³C NMR spectra provide valuable information for structural confirmation. The carbon atom of the carbonyl group (C=O) resonates at around δ 184 ppm, while the carbon of the nitrile group (C≡N) is typically found near δ 118 ppm. The sp² carbons of the exocyclic double bond and the aromatic rings appear in the region of δ 89-153 ppm. mdpi.com

For some derivatives, both E and Z isomers have been identified. For example, in the synthesis of 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles, the formation of the (Z)-isomer is reported, with the N-H proton signal appearing further downfield at approximately δ 11.5 ppm. The specific chemical shifts can vary depending on the substituents on the aryl and oxindole rings.

Table 1: Selected ¹H and ¹³C NMR Data for Derivatives of this compound

| Compound | Selected ¹H NMR Chemical Shifts (δ, ppm) | Selected ¹³C NMR Chemical Shifts (δ, ppm) | Stereochemistry |

| (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile | 10.52 (s, 1H, NH), 7.72–7.52 (m, 6H), 7.48 (t, J = 7.4 Hz, 1H), 7.09 (d, J = 8.1 Hz, 1H), 7.03 (t, J = 7.5 Hz, 1H) | Not reported | E |

| (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 10.42 (s, 1H, NH), 7.61 (dt, J = 16.6, 7.9 Hz, 4H), 7.11 (dd, J = 15.3, 8.2 Hz, 3H), 7.01 (t, J = 7.5 Hz, 1H), 3.84 (s, 3H) | Not reported | E |

| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 11.55 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H), 8.20 (d, J = 8.1 Hz, 1H), 7.73 (d, J = 7.6 Hz, 1H), 7.66-7.71 (m, 1H), 7.50-7.56 (m, 2H), 7.16 (td, J = 7.5, 0.8 Hz, 1H) | 185.1, 163.4, 154.0, 151.9, 143.7, 138.2, 134.3, 127.6, 126.4, 125.7, 123.6, 123.2, 123.0, 119.9, 116.9, 114.5, 80.2 | Z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in this compound compounds. The key vibrational frequencies provide evidence for the presence of the oxindole core, the nitrile group, and the exocyclic double bond.

The most prominent absorption bands in the IR spectra of these compounds include:

N-H Stretch: A band in the region of 3400-3200 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the oxindole ring.

C≡N Stretch: The nitrile group exhibits a sharp and characteristic absorption band in the range of 2220-2200 cm⁻¹. mdpi.com

C=O Stretch: The carbonyl group of the oxindole lactam typically shows a strong absorption band between 1720-1700 cm⁻¹. mdpi.com Conjugation with the exocyclic double bond can shift this frequency.

C=C Stretch: The stretching vibration of the exocyclic carbon-carbon double bond, as well as the aromatic C=C bonds, appear in the 1620-1580 cm⁻¹ region. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for Selected this compound Derivatives

| Compound | ν(N-H) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) |

| (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 3328 | 2206 | 1709 | 1586 |

| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 3408 | 2205 | 1712 | 1589 |

| (Z)-2-(Benzo[d]oxazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 3435 | 2214 | 1719 | 1596 |

Data compiled from various research articles. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound and its derivatives. By providing highly accurate mass-to-charge ratio (m/z) measurements, typically with an error of less than 5 ppm, HRMS allows for the determination of the elemental composition of a molecule.

This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed molecular formula, and a close match provides strong evidence for the correct structure.

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ or [M+Na]⁺ | Found [M+H]⁺ or [M+Na]⁺ |

| (E)-2-(4-(tert-butyl)phenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | C₂₀H₁₈N₂O | 325.1311 ([M+Na]⁺) | 325.1309 ([M+Na]⁺) |

| (E)-2-(5-fluoro-3-oxoindolin-2-ylidene)-2-phenylacetonitrile | C₁₇H₁₁FN₂O | 301.0745 ([M+Na]⁺) | 301.0748 ([M+Na]⁺) |

| (Z)-2-(Benzo[d]thiazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | C₁₇H₁₀N₃OS | 304.0545 ([M+H]⁺) | 304.0545 ([M+H]⁺) |

| (Z)-2-(Benzo[d]oxazol-2-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile | C₁₇H₁₀N₃O₂ | 288.0773 ([M+H]⁺) | 288.0773 ([M+H]⁺) |

Data obtained from various scientific publications. mdpi.com

Computational and Theoretical Studies of 2 2 Oxoindolin 3 Ylidene Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For compounds like 2-(2-Oxoindolin-3-ylidene)acetonitrile, these methods elucidate the relationships between structure, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure (geometry optimization) and the electronic properties of a molecule. For this compound, DFT calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles. This analysis helps confirm the planarity of the oxindole (B195798) ring system and the stereochemistry around the exocyclic double bond.

Furthermore, DFT is employed to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. In derivatives of this compound, DFT analyses have been crucial for understanding their pharmacokinetic properties and reactivity. rsc.orgresearchgate.net

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For organic molecules, a common and effective combination is the B3LYP functional with a Pople-style basis set like 6-31G* or a larger one such as 6-311++G(d,p). The B3LYP functional is a hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange-correlation. The basis set defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets with polarization (d,p) and diffuse (++) functions generally provide more accurate results by allowing for more flexibility in the spatial distribution of electrons, though at a higher computational cost. The selection of an appropriate method is crucial for obtaining reliable predictions of molecular properties.

DFT-based methods are also invaluable for predicting the spectroscopic signatures of molecules, which can be directly compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This can help assign the absorption bands observed experimentally to specific electronic transitions (e.g., π → π*).

Calculations of vibrational frequencies are used to predict infrared (IR) and Raman spectra. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic stretching frequencies of the carbonyl (C=O) and nitrile (C≡N) groups.

| Parameter | Illustrative Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -2.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | B3LYP/6-311+G(d,p) |

| λmax (UV-Vis) | ~450 nm | TD-DFT/B3LYP/6-311+G(d,p) |

| Vibrational Frequency (C=O stretch) | ~1720 cm-1 | B3LYP/6-311+G(d,p) |

| Vibrational Frequency (C≡N stretch) | ~2220 cm-1 | B3LYP/6-311+G(d,p) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. MD simulations model the movements and interactions of all atoms in a system, allowing researchers to study conformational flexibility and stability. For this compound, an MD simulation could reveal how the molecule interacts with water or other solvent molecules, how flexible the bond rotations are, and whether it maintains its planar structure in solution. Such simulations are essential for understanding how the molecule behaves in a realistic chemical or biological environment.

Theoretical Insights into Reactivity and Selectivity

Computational studies offer powerful predictive tools for understanding a molecule's reactivity. The frontier orbitals (HOMO and LUMO) calculated with DFT are key to this analysis. The spatial distribution of the HOMO indicates the regions of the molecule most likely to be attacked by electrophiles, while the LUMO distribution highlights the sites susceptible to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule's surface, with colors indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and nitrile nitrogen, identifying them as sites for hydrogen bonding or electrophilic attack. This information is critical for predicting how the molecule will interact with other reagents and for designing new synthetic pathways.

| Descriptor | Predicted Location/Interpretation |

|---|---|

| HOMO Lobe | Primarily on the oxindole ring and exocyclic double bond (site of electrophilic attack). |

| LUMO Lobe | Distributed across the conjugated system, particularly the carbon of the exocyclic double bond adjacent to the nitrile group (site of nucleophilic attack). |

| Negative Electrostatic Potential | Concentrated on the carbonyl oxygen and nitrile nitrogen atoms. |

| Positive Electrostatic Potential | Concentrated on the N-H proton of the oxindole ring. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Chemistry

The inherent reactivity of 2-(2-Oxoindolin-3-ylidene)acetonitrile makes it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds. Its electrophilic nature at the exocyclic double bond allows it to readily participate in various cycloaddition and condensation reactions, leading to the formation of intricate molecular scaffolds with significant biological and chemical interest.

Synthesis of Spirooxindoles

Spirooxindoles, a class of compounds featuring a spirocyclic junction at the C3 position of the oxindole (B195798) ring, are prominent motifs in numerous natural products and pharmaceutically active molecules. mdpi.com this compound serves as an excellent starting material for the construction of these complex three-dimensional structures. One of the key synthetic strategies involves [3+2] cycloaddition reactions. For instance, the reaction of this compound derivatives with azomethine ylides, generated in situ from the condensation of isatins and amino acids, leads to the formation of highly functionalized spiro[indoline-3,2'-pyrrolidine] derivatives. nih.gov This transformation proceeds with high regio- and stereoselectivity, offering a powerful tool for the creation of diverse spirooxindole libraries.

Furthermore, the synthesis of novel spirooxindole-triazole hybrids has been achieved through a systematic multistep approach culminating in a [3+2] cycloaddition reaction. researchgate.net These reactions highlight the utility of the exocyclic double bond in this compound as a competent dipolarophile, readily engaging with 1,3-dipoles to furnish complex spirocyclic systems. The resulting spirooxindoles often exhibit significant biological activities, including potential anticancer properties. researchgate.netrsc.org

Table 1: Synthesis of Spirooxindoles via [3+2] Cycloaddition Reactions

| Dipolarophile | 1,3-Dipole | Product | Reference |

| This compound derivative | Azomethine Ylide | Spiro[indoline-3,2'-pyrrolidine] | nih.gov |

| This compound derivative | Azide (B81097) | Spirooxindole-triazole | researchgate.netmdpi.com |

Precursors for Substituted Indole and Quinoline (B57606) Derivatives

The oxindole core of this compound can be strategically manipulated to access other important heterocyclic systems, such as substituted indoles and quinolines. For instance, derivatives of (2-oxoindolin-3-yl)acetonitriles can serve as precursors for 2,3-dihydroindole derivatives.

While direct synthesis of quinolines from this compound is not extensively documented, the closely related compound, 2-(3-oxoindolin-2-yl)-2-phenylacetonitrile, has been shown to react with benzene-1,2-diamines to yield quinoxaline (B1680401) derivatives, which are structurally related to quinolines. iipseries.org This reaction proceeds via an unusual extrusion of a phenylacetonitrile (B145931) molecule, suggesting that under appropriate conditions, the oxindole ring can be opened and recyclized to form quinoline-type structures. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group, is a well-established method for quinoline synthesis, further highlighting the potential of isatin derivatives and their congeners as precursors to quinolines. rsc.org

Formation of Thiazole (B1198619) and Triazole Containing Scaffolds

The integration of thiazole and triazole moieties into the oxindole framework has led to the discovery of compounds with significant pharmacological potential. This compound and its derivatives are valuable starting materials for the synthesis of such hybrid molecules.

The synthesis of 2-oxoindolin-3-ylidene thiazole derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a thiosemicarbazone derivative of isatin with an α-halo ketone, which is a variation of the Hantzsch thiazole synthesis.

For the construction of triazole-containing scaffolds, the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is a powerful and widely used method. mdpi.comwikipedia.org In the context of this compound, the exocyclic double bond can potentially react with azides to form triazoline rings, which can then be oxidized to triazoles. More commonly, the oxindole scaffold is first functionalized with an azide or an alkyne, and then subjected to a click reaction to introduce the triazole ring. For example, novel spirooxindole-triazole derivatives have been synthesized via a [3+2] cycloaddition reaction, demonstrating the versatility of this approach. researchgate.net

Utility in Carbon-Carbon Bond Formation Reactions

The electron-deficient nature of the exocyclic double bond in this compound makes it an excellent Michael acceptor, facilitating a variety of carbon-carbon bond-forming reactions. mdpi.com This reactivity has been exploited in the synthesis of complex molecules through conjugate addition of various carbon nucleophiles.

A notable application is in the Robinson annulation, a tandem Michael addition and aldol (B89426) condensation, which can be used to construct six-membered rings. While a direct example with this compound is not prominent, its role as a Michael acceptor is fundamental to its synthetic utility. The Michael addition of enolates, enamines, and other soft nucleophiles to the β-position of the exocyclic double bond provides a straightforward route to more complex substituted oxindoles.

The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful C-C bond-forming reaction. researchgate.net While this compound itself is a dienophile, its reactivity in Diels-Alder reactions is dependent on the nature of the diene. The hetero-Diels-Alder reaction, in particular, has been used to synthesize piperidinoyl spirooxindoles from alkylidene oxindoles, showcasing the potential of this scaffold in cycloaddition reactions for C-C bond formation. mnstate.edu

Table 2: Carbon-Carbon Bond Formation Reactions Involving this compound and its Derivatives

| Reaction Type | Role of this compound | Product Type | Reference |

| Michael Addition | Michael Acceptor | Substituted Oxindoles | mdpi.com |

| Diels-Alder Reaction | Dienophile | Cyclohexene-fused Oxindoles | researchgate.net |

| Hetero-Diels-Alder Reaction | Dienophile | Spirooxindoles | mnstate.edu |

Development of Functional Materials

The unique electronic and photophysical properties of the this compound scaffold have attracted interest in the field of materials science, particularly in the development of organic electronic materials.

Application in Organic Electronics

The extended π-conjugation system present in this compound, encompassing the oxindole ring, the exocyclic double bond, and the nitrile group, makes it a promising candidate for applications in organic electronics. The electron-withdrawing nature of the carbonyl and nitrile groups can lead to interesting charge-transfer properties when combined with electron-donating moieties.

While direct applications of the parent compound are still under exploration, the broader class of oxindole derivatives has shown promise as sensitizers in dye-sensitized solar cells (DSSCs). Novel oxindole-based sensitizers have been synthesized and have demonstrated the ability to inject electrons into a photoanode, a key process in the functioning of a DSSC. The amide carbonyl group of the oxindole ring can partially chelate to the TiO2 surface of the photoanode, providing an additional pathway for electron injection. This suggests that with appropriate molecular engineering, this compound could serve as a core component in the design of new and efficient organic dyes for solar energy conversion.

Design of Optical Probes

The unique electronic and structural characteristics of "this compound" and its derivatives make them valuable scaffolds in the design of optical probes for the detection of various analytes. Their inherent photophysical properties can be fine-tuned through chemical modifications, leading to the development of sensitive and selective colorimetric and fluorescent sensors.

A notable application is in the creation of colorimetric probes for metal ions. For instance, a series of 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles have been synthesized and demonstrated to act as sensitive probes for Zinc (Zn²⁺) ions. acs.orgresearchgate.net These compounds are designed as simplified, nonmacrocyclic analogues of porphyrins, featuring a dipyrrin-like skeleton that facilitates metal chelation. acs.org The synthesis is achieved through a one-pot approach involving the in situ formation of an imidoylchloride from isatin, followed by condensation with an azahetarylacetonitrile. acs.org

Upon coordination with Zn²⁺, these probes exhibit a distinct color change, allowing for visual detection. The sensing mechanism is based on the chelation of the metal ion by the probe, which alters its electronic structure and, consequently, its absorption spectrum. The sensitivity and selectivity of these probes can be modulated by introducing different substituents on the oxindole or the azahetaryl ring. For example, a 5-methyl-benzothiazole derivative has shown a high sensitivity for Zn²⁺ with a low limit of detection (LOD). acs.org The selectivity for Zn²⁺ over other competing ions, such as Cu²⁺, can be enhanced by using a masking agent like sodium thiosulfate (B1220275) (Na₂S₂O₃). acs.org

Below is a table summarizing the properties of selected 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitrile-based colorimetric probes for Zn²⁺.

Table 1: Properties of 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitrile Zinc Probes

| Probe Derivative | Analyte | Limit of Detection (LOD) | Technique | Key Findings |

|---|---|---|---|---|

| 5-Methyl-benzothiazole derivative | Zn²⁺ | 0.43 μM | Colorimetric | High sensitivity and selectivity for Zn²⁺, especially with a masking agent for Cu²⁺. acs.org |

| Benzoxazole derivative | Zn²⁺ | Studied | Colorimetric | Forms a stable complex with Zn²⁺, demonstrating the versatility of the scaffold. acs.org |

The development of such probes highlights the potential of the "this compound" core structure in the field of chemical sensing, offering a platform for the rational design of new optical sensors for a variety of important analytes.

Strategies for the Synthesis of Complex Oxindole-Based Structures

"this compound" and its derivatives are versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures, particularly those containing the privileged oxindole scaffold. mdpi.com Their electron-deficient exocyclic double bond makes them excellent substrates for various cycloaddition and multicomponent reactions, leading to the formation of diverse and structurally complex spirooxindoles and other fused heterocyclic systems.

One of the most powerful strategies for elaborating the "this compound" core is through [3+2] cycloaddition reactions. nih.gov In these reactions, the double bond of the oxindole derivative acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered ring. For example, the reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones proceeds with good selectivity to yield highly functionalized 5-spiroisoxazolidines. mdpi.com The regio- and stereoselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both the oxindole and the nitrone. mdpi.com These cycloaddition reactions are sometimes reversible, which allows for thermodynamic control over the diastereoselectivity of the product. mdpi.com

The following table provides examples of [3+2] cycloaddition reactions involving 2-(2-oxoindoline-3-ylidene)acetate derivatives.

Table 2: Examples of [3+2] Cycloaddition Reactions

| Dipolarophile | 1,3-Dipole | Product | Key Features |

|---|---|---|---|

| 2-(2-Oxoindoline-3-ylidene)acetate | C-carbamoyl nitrones | 5-Spiroisoxazolidines | Regio- and stereoselective reaction. mdpi.comresearchgate.net |

| 2-(2-Oxoindoline-3-ylidene)acetate | Ketonitrones | Functionalized 5-Spiroisoxazolidines | Good selectivity for the formation of complex spiro compounds. mdpi.com |

Another significant synthetic strategy is the use of "this compound" derivatives in hetero-Diels-Alder reactions. This [4+2] cycloaddition approach allows for the construction of six-membered heterocyclic rings. For instance, the reaction between alkylidene oxindoles and 2-aza-3-silyloxy-butadienes can produce piperidinoyl spirooxindoles in high yields and with excellent enantioselectivities. researchgate.net

Multicomponent reactions (MCRs) offer an efficient pathway to complex oxindole-based structures by combining three or more reactants in a single step. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. "this compound" can participate as a key component in such reactions. For instance, a three-component reaction of arylamines, isatins, and cyclopentane-1,3-dione has been developed to synthesize novel spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.org Similarly, the three-component reaction of isoquinolinium salts, isatins, and malononitrile (B47326) can lead to the formation of diverse and complex polycyclic spirooxindoles. scispace.com

The table below summarizes a selection of multicomponent reactions for the synthesis of complex oxindole structures.

Table 3: Multicomponent Reactions for Complex Oxindole Synthesis

| Reactants | Product | Reaction Type | Key Advantages |

|---|---|---|---|

| Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Three-component | Fast, convenient, and provides satisfactory yields at room temperature. beilstein-journals.org |

| Isoquinolinium salt, Isatin, Malononitrile | Polycyclic Spirooxindoles | Three-component | Mild reaction conditions, broad substrate scope, and high diastereoselectivity. scispace.com |

These synthetic strategies underscore the importance of "this compound" as a versatile platform for the construction of a wide array of complex, biologically relevant oxindole-containing molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Oxoindolin-3-ylidene)acetonitrile derivatives, and how are reaction conditions optimized?

- Methodological Answer : A widely used method involves iodine-catalyzed condensation of acetonitrile derivatives with isatin in acetonitrile at 80°C for 12 hours, yielding products with >90% efficiency after purification via filtration and solvent washing . Another route employs ring-opening of alkenyldithiazole intermediates using supported triphenylphosphine, where reaction time and stoichiometry are critical for stereochemical control . Optimization often includes TLC monitoring, solvent selection (e.g., acetic acid for regioselectivity), and catalytic additives like fused sodium acetate .

| Method | Catalyst/Solvent | Temperature | Yield | Key Reference |

|---|---|---|---|---|

| Iodine-catalyzed condensation | I₂/MeCN | 80°C | 92% | |

| Triphenylphosphine-mediated ring-opening | PPh₃/THF | RT | 85–95% |

Q. How are IR and NMR spectroscopy applied to confirm the structural identity of this compound derivatives?

- Methodological Answer : IR spectroscopy identifies functional groups via characteristic absorptions: nitrile (υ ~2205 cm⁻¹), carbonyl (υ ~1703 cm⁻¹), and imine (υ ~3200–3400 cm⁻¹) . ¹H NMR distinguishes regioselectivity: exocyclic methylene protons appear as singlets at δ 5.1–5.2 ppm, while morpholinyl protons in sulfonamide derivatives show triplets at δ 2.8–3.6 ppm. Aromatic protons in the indole ring resonate at δ 7.1–7.6 ppm, and NH groups appear as broad signals near δ 9–11 ppm .

Q. What crystallographic techniques and software are essential for determining the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 298 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (part of the SHELX suite) enables precise determination of bond lengths (e.g., C–C = 1.35–1.45 Å) and angles . ORTEP-3 or WinGX is used for graphical representation of thermal ellipsoids and hydrogen-bonding networks . Key metrics include R factor (<0.05) and data-to-parameter ratios (>15:1) .

Advanced Research Questions

Q. How can researchers analyze and rationalize regioselectivity in condensation reactions involving this compound precursors?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, in acetic acid with sodium acetate, condensation favors the endocyclic methylene (position 5) over the exocyclic methylene (position 2) due to stabilization of the transition state by the sulfonyl group . Computational studies (DFT) or Hammett substituent constants can predict reactivity trends. Experimental validation via comparative synthesis (e.g., isolating isomers) and NOESY NMR confirms regiochemical outcomes .

Q. How should contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). For example, NMR may indicate equilibrium between keto-enol forms, while SCXRD shows a fixed geometry. To resolve this:

Perform variable-temperature NMR to assess tautomeric shifts.

Use Hirshfeld surface analysis (via CrystalExplorer) to compare hydrogen-bonding patterns in crystallographic data .

Validate with UV-Vis spectroscopy to detect π→π* transitions consistent with crystallographic conjugation .

Q. What computational methods are effective in predicting hydrogen-bonding patterns and supramolecular assembly of this compound derivatives?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystals . Molecular dynamics simulations (e.g., GROMACS) model intermolecular interactions, while Gaussian-based DFT calculates interaction energies. For π-stacking, Cambridge Structural Database (CSD) surveys identify common packing motifs .

Q. What strategies are employed to evaluate the pharmacological potential of this compound hybrids?

- Methodological Answer : Hybrids are synthesized via coupling with thiazole or morpholine sulfonamide moieties . Biological screening includes:

- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2).

- SAR studies : Modifying substituents (e.g., electron-withdrawing groups on the indole ring enhance activity) .

- ADMET prediction : SwissADME or pkCSM tools assess bioavailability and toxicity .

Key Considerations for Researchers

- Data Integrity : Cross-validate spectral (NMR/IR) and crystallographic data to address dynamic vs. static structural features .

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis for enantioselective synthesis .

- Software Proficiency : Master SHELX for refinement, ORTEP-3 for visualization, and Gaussian for computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.